N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide
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Overview
Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide is a synthetic organic compound that features a thiophene ring, a cyclohexyl group, and a pyrazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide typically involves multiple steps:
Formation of the pyrazine moiety: This can be achieved through the reaction of appropriate nitriles with hydrazine derivatives.
Cyclohexyl group introduction: The cyclohexyl group can be introduced via a cycloaddition reaction or through the use of cyclohexyl halides.
Thiophene ring formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.
Coupling reactions: The final compound is formed by coupling the pyrazine, cyclohexyl, and thiophene intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the nitrile group in the pyrazine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4.
Reduction: Reagents like LiAlH4 or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized thiophene derivatives, reduced pyrazine derivatives, and substituted thiophene compounds.
Scientific Research Applications
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide
- N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide
Uniqueness
The uniqueness of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-9-14-16(19-7-6-18-14)22-13-3-1-12(2-4-13)20-15(21)11-5-8-23-10-11/h5-8,10,12-13H,1-4H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFOGIKHQHQQHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CSC=C2)OC3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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